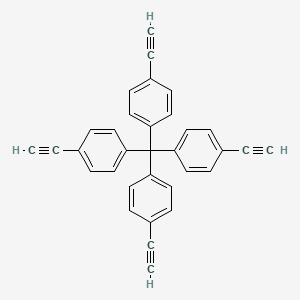

Tetrakis(4-ethynylphenyl)methane

Descripción

Role of Tetrahedral Building Blocks in Contemporary Chemical Synthesis

At the forefront of molecular tectonics is the utilization of building blocks with specific geometries. Tetrahedral building blocks, in particular, have garnered significant attention due to their ability to form three-dimensional networks. nih.govchemicalbook.com Molecules based on scaffolds like tetraphenylmethane (B1200815) and adamantane (B196018) serve as primary examples of tetrahedral linkers. nih.govresearchgate.net Their rigid, three-dimensional structure predisposes them to form diamondoid or other complex 3D lattices, which can define large internal volumes. researchgate.net This intrinsic directionality is crucial for the rational design and synthesis of porous materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). nih.govnih.gov The ability to create robust, porous networks is of paramount importance for applications in gas storage, separation, and catalysis.

Overview of Ethynyl-Functionalized Scaffolds in Supramolecular Chemistry and Materials Science

Ethynyl-functionalized scaffolds are another critical class of building blocks in the chemist's toolkit for constructing advanced materials. The terminal alkyne groups are exceptionally versatile, participating in a variety of coupling reactions, most notably the Sonogashira-Hagihara and copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) reactions. rsc.orgnorthwestern.edu These reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex macromolecules and extended frameworks. rsc.org In supramolecular chemistry, the ethynyl (B1212043) group can act as a hydrogen bond donor and participate in C–H···π interactions, influencing the packing and stability of crystal structures. researchgate.net This functionality is instrumental in the development of porous organic polymers (POPs) and COFs, where the rigid, linear nature of the ethynyl linkage contributes to the formation of well-defined porous architectures. rsc.orgnorthwestern.edu

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUCYLISNORQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Tetrakis 4 Ethynylphenyl Methane

Established Synthetic Pathways to Tetrakis(4-ethynylphenyl)methane

The construction of this compound hinges on the introduction of ethynyl (B1212043) groups onto a central tetraphenylmethane (B1200815) scaffold. This is typically achieved through cross-coupling reactions followed by a deprotection step.

Sonogashira Cross-Coupling Reactions for Ethynyl Group Introduction

The Sonogashira reaction is a cornerstone in the synthesis of this compound. wikipedia.org This palladium- and copper-co-catalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org In this context, a halogenated tetraphenylmethane derivative is reacted with a protected alkyne.

A common strategy involves the reaction of tetrakis(4-bromophenyl)methane (B171993) with an excess of trimethylsilylacetylene. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, a copper(I) co-catalyst, and an amine base like triethylamine, which also serves as the solvent. wikipedia.orgrsc.org The trimethylsilyl (B98337) group is crucial as it prevents unwanted side reactions of the terminal alkyne and is more convenient to handle than acetylene (B1199291) gas. wikipedia.org

Deprotection Strategies for Terminal Ethyne Moieties

Following the successful Sonogashira coupling, the protecting group on the terminal alkyne must be removed to yield the final this compound. The choice of deprotection agent depends on the specific protecting group used.

For the commonly employed trimethylsilyl (TMS) group, fluoride (B91410) reagents are highly effective. ccspublishing.org.cn Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a standard method for desilylation. rsc.orgccspublishing.org.cn Alternatively, potassium fluoride (KF) in methanol (B129727) can also be used to remove the TMS groups. rsc.org The selection of the deprotection method can be critical for achieving high yields and purity. For instance, selective deprotection is possible when different protecting groups are present in the same molecule by choosing the appropriate reagent. ccspublishing.org.cn

| Protecting Group | Deprotection Reagent | Reference |

| Trimethylsilyl (TMS) | Tetrabutylammonium fluoride (TBAF) | rsc.orgccspublishing.org.cn |

| Trimethylsilyl (TMS) | Potassium fluoride (KF) | rsc.org |

| Triisopropylsilyl (TIPS) | Silver fluoride (AgF) | redalyc.org |

Preparation from Tetrakis(4-bromophenyl)methane and Related Halogenated Precursors

The key precursor for the Sonogashira reaction is a halogenated tetraphenylmethane. Tetrakis(4-bromophenyl)methane is a widely used starting material due to its commercial availability and reactivity. rsc.orgsigmaaldrich.com It can be synthesized from tetraphenylmethane by direct bromination using elemental bromine. rsc.org This reaction typically proceeds at room temperature, followed by cooling to facilitate product isolation. rsc.org Other halogenated precursors, such as those containing iodine, can also be utilized and may offer different reactivity profiles in the subsequent cross-coupling step. researchgate.net

The synthesis of the tetraphenylmethane core itself can be achieved through various methods, including the reduction of tetrakis(4-aminophenyl)methane (B1314661), which is derived from the nitration of tetraphenylmethane followed by reduction. rsc.org

Utilization of Methane- and Adamantane-Based Tetraphenylazides as Precursors

While not a direct route to this compound, the synthesis of related tetrahedral structures highlights the versatility of the tetraphenylmethane core. Tetraphenylmethane and adamantane-based tetraazides have been used as precursors for creating tetrahedral building blocks through "click" chemistry. nih.gov These tetraazides are synthesized from the corresponding tetraphenylamine precursors. This modular approach allows for the construction of complex, three-dimensional molecular architectures. nih.gov

Optimized Reaction Conditions and Yield Enhancements in this compound Synthesis

Achieving high yields in the synthesis of this compound requires careful optimization of reaction conditions. In the Sonogashira coupling step, factors such as the choice of catalyst, solvent, base, and temperature play a crucial role. While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer methods have been developed that are more robust. organic-chemistry.org

For the deprotection step, the stoichiometry of the deprotecting agent and the reaction time are important parameters to control to avoid side reactions and ensure complete removal of the protecting groups. For example, using a slight excess of TBAF and monitoring the reaction by thin-layer chromatography can lead to high yields of the final product. rsc.org The purification of the crude product, often by column chromatography, is also a critical step to obtain pure this compound. rsc.org

Derivatization of Tetraphenylmethane Core Structures for Ethynyl Functionalization

A common pathway involves the nitration of tetraphenylmethane to produce tetrakis(4-nitrophenyl)methane. rsc.org This is followed by the reduction of the nitro groups to amino groups, yielding tetrakis(4-aminophenyl)methane. rsc.org From this tetra-amino compound, a Sandmeyer-type reaction can be employed to introduce bromo or other halo substituents, affording the desired tetrakis(4-halophenyl)methane precursor for the Sonogashira reaction. This stepwise functionalization allows for the precise installation of the necessary handles for the subsequent introduction of the ethynyl groups.

Design Principles for High-Order Molecular Constructs Utilizing this compound

The unique molecular architecture of this compound, featuring a central tetrahedral carbon atom, makes it a prime candidate for creating intricate, high-order molecular structures. This specific three-dimensional arrangement is a key design principle, enabling the formation of predictable and controlled assemblies. The four ethynyl groups at the ends of the phenyl arms serve as reactive sites for forming larger structures through various chemical reactions.

The rigidity of the molecule helps maintain its tetrahedral shape when incorporated into larger frameworks, a crucial factor for creating porous materials with well-defined cavities. This structural persistence allows for the rational design of materials with specific properties. The high symmetry of this compound often leads to the formation of highly ordered, crystalline materials. tcichemicals.com

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures. The tetrahedral geometry and rigidity of this compound make it an excellent building block for the creation of robust, three-dimensional COFs.

Synthetic Strategies for COF Formation with this compound Linkers

The synthesis of COFs using this compound often involves coupling reactions that link the ethynyl groups. tcichemicals.com One common method is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is widely used to create porous polymers from building blocks like this compound. tcichemicals.com Another approach is through click reactions, which are efficient and versatile chemical reactions that have also been employed in the synthesis of porous polymers using this tetrahedral building block. tcichemicals.com The resulting COFs can exhibit a diamond-like structure due to the tetrahedral nature of the starting material. tcichemicals.com

| Synthetic Strategy | Description |

| Sonogashira Coupling | A cross-coupling reaction forming a C-C bond between a terminal alkyne and an aryl halide. tcichemicals.com |

| Click Reactions | Efficient and versatile reactions used to create porous polymers. tcichemicals.com |

Pore Chemistry and Network Design in COFs

The design of COFs with specific pore chemistry and network topologies is a key area of research. The combination of tetrahedral building blocks, like derivatives of tetraphenylmethane, with linear linkers can result in 3D COFs with a diamondoid (dia) topology. mdpi.com This approach allows for the creation of frameworks with high porosity and large surface areas. mdpi.com The chemical environment within the pores can be tailored by introducing functional groups into the building blocks. For example, the use of charged building blocks can lead to the formation of ionic COFs with potential applications in ion exchange. mdpi.com The interpenetration of multiple framework structures is another design element that can influence the pore size and properties of the final material. mdpi.com

Tunable Porosity and Structural Modulations in COF Systems

The porosity of COFs can be tuned by carefully selecting the building blocks. The use of longer linkers can create larger pore apertures and minimize the interpenetration of the framework. For instance, three-dimensional COFs constructed with tetrakis(4-formylphenyl)methane (B47715) and various diamine linkers have shown high crystallinity and stability, with BET surface areas ranging from 517 to 870 m²/g. unt.edu The choice of solvent can also play a crucial role in the formation and properties of these materials, with ionic liquids emerging as a green solvent option for large-scale synthesis. unt.edu The combination of building blocks with different symmetries, such as C2, C3, and C4, allows for the construction of COFs with varying pore sizes and lattice structures, including hexagonal and tetragonal frameworks. mdpi.com

Employment in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked together by organic molecules. While this compound itself is not typically used directly as a linker in MOFs, its derivatives, where the ethynyl groups are converted to coordinating groups like tetrazoles or carboxylates, are valuable for creating 3D frameworks. berkeley.edunih.gov

Ligand Design for MOF Synthesis

The Role of this compound in Advanced Material Design

The tetrahedral compound, this compound, has garnered significant attention in materials science due to its unique three-dimensional structure. This structure makes it a valuable building block for creating complex molecular architectures, including porous organic polymers and dendritic structures with a wide range of potential applications.

Molecular Architecture and Supramolecular Assembly Applications

The rigid, tetrahedral geometry of this compound provides a foundational scaffold for the construction of intricate and functional materials. Its four ethynyl groups, positioned at the vertices of the tetrahedron, serve as reactive sites for creating extended, three-dimensional networks.

Tailored Framework Architectures and Their Functionalization

The specific geometry of this compound and its derivatives allows for the precise design of molecular frameworks. researchgate.net These frameworks can be further modified, or functionalized, by introducing different chemical groups to alter their properties for specific applications. For example, derivatives such as tetrakis(4-hydroxyphenyl)methane, tetrakis(4-formylphenyl)methane, and tetrakis[(4-hydroxymethyl)phenyl]methane are valuable precursors for building complex molecules with tetrahedral geometries. researchgate.net The introduction of thymine (B56734) functionalities at the para-positions of a tetraphenylmethane scaffold can generate porous networks with organized channel systems. rsc.org

Fabrication of Porous Organic Polymers (POPs) and Hyper-Crosslinked Polymers (HCPs)

This compound is a key component in the synthesis of Porous Organic Polymers (POPs) and Hyper-Crosslinked Polymers (HCPs). researchgate.netcd-bioparticles.netresearchgate.netcd-bioparticles.nettcichemicals.com These materials are characterized by their high porosity and large surface areas, making them suitable for applications such as gas storage and separation.

Polymerization Methods for POP and HCP Formation

Various polymerization techniques are employed to construct POPs and HCPs from this compound. These methods include:

Sonogashira-Hagihara cross-coupling: This reaction is used to create conjugated microporous polymers (CMPs) by reacting tetrahedral tetra(p-ethynylphenyl) monomers with compounds like 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene. researchgate.net

Copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry: This efficient and versatile reaction is used to synthesize highly stable, microporous POPs. researchgate.netnorthwestern.edu For instance, the reaction between this compound and tetrakis(4-azidophenyl)methane yields a "click-based" POP. researchgate.netnorthwestern.edu

Cobalt-catalyzed acetylene trimerization (CCAT): This strategy is used to synthesize robust, catechol-functionalized POPs with tunable porosities. northwestern.edu

Dibromomethane (DBM) knitting: This method can be used to create highly porous and stable HCPs. nih.gov

The choice of polymerization method and reaction conditions, such as temperature, can significantly influence the properties of the resulting polymer. northwestern.edu For example, a POP synthesized via CuAAC at 100°C exhibited a much higher surface area (1260 m²/g) compared to one synthesized at 25°C (440 m²/g). northwestern.edu

Role in Generating 3D Porous Assemblies

The tetrahedral shape of this compound is instrumental in forming three-dimensional porous networks. cd-bioparticles.net When polymerized, these molecules connect to form a rigid, extended framework with interconnected pores. The resulting materials are often amorphous but possess permanent microporosity. researchgate.netnorthwestern.edu The introduction of thymine functionalities can lead to the formation of 2D and 3D porous structures with significant solvent-accessible volumes. rsc.org

Porosity Modulation and Surface Area Considerations

The porosity and surface area of POPs and HCPs derived from this compound can be carefully controlled. researchgate.netcd-bioparticles.nettcichemicals.com

Key factors influencing these properties include:

Choice of Building Blocks: The geometry and nature of the monomers used in polymerization play a crucial role. For instance, in a series of CMPs, surface areas decreased when moving from carbon-centered to silicon-, germanium-, and tin-centered tetrahedral building blocks. researchgate.net

Reaction Conditions: As mentioned earlier, the temperature at which polymerization is carried out can have a dramatic effect on the surface area of the final material. northwestern.edu

Catalyst Concentration: In "click" chemistry-based syntheses, adjusting the amount of catalyst can modulate the degree of crosslinking and, consequently, the surface area and pore volume of the POP. northwestern.edu For example, increasing the amount of sodium ascorbate, a reducing agent for the copper catalyst, can lead to more extensive crosslinking and a decrease in surface area. northwestern.edu

Below is a table summarizing the surface areas of various porous organic polymers synthesized using this compound and different synthetic methods.

| Polymerization Method | Co-monomer | Surface Area (m²/g) |

| Copper-catalyzed alkyne-azide cycloaddition (100 °C) | Tetrakis(4-azidophenyl)methane | 1260 |

| Copper-catalyzed alkyne-azide cycloaddition (25 °C) | Tetrakis(4-azidophenyl)methane | 440 |

| Sonogashira-Hagihara cross-coupling | 1,4-diiodobenzene | 1595 |

| Cobalt-catalyzed acetylene trimerization | 2,3-(ethoxymethylenedioxy)-1,4-diethynylbenzene | 560-1050 |

Data compiled from multiple research sources. researchgate.netnorthwestern.edunorthwestern.edu

Dendritic Architectures and Dendrimer Building Blocks

The multivalent nature of this compound makes it an excellent candidate for use as a core molecule in the construction of dendrimers and other dendritic architectures. chemscene.commdpi.com Dendrimers are highly branched, well-defined macromolecules with a central core and repeating branched units.

Multi-Fold Derivatization Reactions

The four ethynyl groups of this compound can undergo various derivatization reactions, allowing for the attachment of multiple dendritic branches. rsc.org This multi-fold functionalization is key to building up the complex, layered structure of dendrimers. The introduction of thymine functionalities, for example, leads to the formation of dimers connected by multiple hydrogen bonds, showcasing its potential for creating supramolecular assemblies. rsc.org

Molecular Architecture and Supramolecular Assembly Applications

Modular Synthesis Approaches for Dendrimer Scaffolds

The construction of dendrimers from a this compound core predominantly relies on modular synthesis strategies. These approaches offer precise control over the size, shape, and peripheral functionality of the resulting dendritic structures. The terminal alkyne groups on the core molecule are particularly amenable to highly efficient and orthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This modular approach involves the stepwise, generational growth of the dendrimer from the central this compound core. Each generation involves the reaction of the terminal alkyne groups with azide-functionalized dendritic branches, or "dendrons." The iterative nature of this process allows for the systematic expansion of the dendrimer, with each new layer of branching units increasing the number of peripheral functional groups exponentially.

A general synthetic scheme for the construction of a first-generation (G1) dendrimer using this methodology would involve the reaction of this compound with an azide-terminated dendron in the presence of a copper(I) catalyst. The resulting G1 dendrimer would possess a periphery of functional groups determined by the structure of the chosen dendron. This process can be repeated with a new azide-functionalized dendron to create a second-generation (G2) dendrimer, and so on.

The table below outlines the key reactants and expected products for the synthesis of a hypothetical first-generation dendrimer using this compound as the core.

| Reactant 1 (Core) | Reactant 2 (Dendron) | Reaction Type | Catalyst | Product (G1 Dendrimer) |

| This compound | Azide-functionalized Dendron | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | First-Generation Dendrimer with a triazole linkage |

Subsequent generations would be built upon the periphery of the preceding generation. The modularity of this approach allows for the introduction of different functionalities at various generations, leading to the creation of multifunctional and complex dendritic architectures.

Characterization of these dendrimers at each generational step is crucial to ensure the purity and monodispersity of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and size-exclusion chromatography are typically employed to confirm the structure and integrity of the synthesized dendrimers. For instance, the disappearance of the characteristic ethynyl (B1212043) proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the triazole ring and the dendron would confirm the successful addition of a generation.

The research into dendrimers with a tetraphenylmethane (B1200815) core has demonstrated the successful synthesis of related structures, such as those derived from tetrakis(4-aminophenyl)methane (B1314661). mdpi.com In these studies, dendrimers like TAPM-8Den and TAPM-4Den were synthesized and shown to have applications in the adsorption of volatile organic compounds. mdpi.comnih.govresearchgate.net These findings underscore the viability of the tetraphenylmethane framework as a central scaffold for creating functional dendritic materials. While the specific synthesis of dendrimers from this compound is a specialized area, the principles of modular synthesis and click chemistry provide a clear and established pathway for their construction. mdpi.comrsc.org

Reactivity and Mechanistic Investigations in Organic Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is widely utilized with tetrakis(4-ethynylphenyl)methane due to its high efficiency, mild reaction conditions, and the quantitative yields of the resulting triazole products. The reaction's modularity allows for the straightforward synthesis of diverse functional molecules and polymers.

This compound is an ideal scaffold for performing four-fold click reactions. Researchers have developed a modular concept using this compound as a tetrahedral core, which can react with a variety of mono-azides to create complex, tetra-functionalized molecules in high yields. This approach allows for the introduction of diverse "sticky ends" onto the tetrahedral core, creating a library of tectons for applications in supramolecular chemistry and materials science.

The typical reaction conditions involve treating this compound with an excess of the desired azide (B81097) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. The reactions are generally performed in a solvent mixture such as tert-butanol (B103910) and water. The resulting tetra-triazole products often precipitate from the reaction mixture and can be purified by simple washing, avoiding the need for column chromatography.

Table 1: Examples of Four-Fold CuAAC Reactions with this compound

This interactive table summarizes the reaction yields for the four-fold click reaction between this compound and various azide compounds.

| Azide Reactant | Product | Yield (%) |

| Ethynylbenzene | Tetrakis(4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methane | 97 |

| 1-Azido-4-nitrobenzene (B1266194) | Tetrakis(4-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)phenyl)methane | 99 |

| Methyl 2-azidoacetate | Tetrakis(4-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)methane | 95 |

| 3'-Azido-3'-deoxythymidine | Tetra-thymidine functionalized tecton | 90 |

Data sourced from multiple studies on four-fold click reactions.

The four-fold click reaction is a reliable method for generating a wide array of tetratriazole compounds. By varying the azide component, molecules with diverse functionalities, such as nitro groups, esters, and even complex biomolecules like nucleosides, have been successfully attached to the tetraphenylmethane (B1200815) core. For instance, the reaction with 1-azido-4-nitrobenzene proceeds in near-quantitative yield. Similarly, the coupling with methyl 2-azidoacetate demonstrates the compatibility of the reaction with ester functionalities. The high efficiency of these reactions makes it possible to synthesize complex structures, including tetra-acids and octa-acids, in high yields.

A significant application of this compound is in the synthesis of hyper-crosslinked polymers (HCPs) and porous organic polymers (POPs). These materials are created by reacting the tetra-alkyne monomer with rigid di- or tetra-azide linkers.

For example, the reaction of this compound with 1,4-diazidobenzene (B1593745) using CuAAC conditions produces a robust, insoluble hyper-crosslinked polymer network. wikipedia.orgnih.gov In a typical procedure, the monomers are suspended in a tert-butanol/water mixture with copper(II) sulfate pentahydrate and sodium ascorbate, and the reaction is heated. wikipedia.org The resulting brown precipitate is a porous material with a high surface area. wikipedia.org The reaction can also be performed between two tetrahedral building blocks, such as this compound and tetrakis(4-azidophenyl)methane, to yield a highly stable, microporous "click-based" porous organic polymer. researchgate.net The properties of these polymers, such as surface area, can be tuned by adjusting the reaction conditions.

Table 2: Synthesis of a Porous Organic Polymer (POP) via CuAAC

This interactive table shows the effect of reaction temperature on the surface area of a POP synthesized from this compound and tetrakis(4-azidophenyl)methane.

| Entry | Temperature (°C) | Solvent | BET Surface Area (m²/g) |

| 1 | 25 | DMF | 440 |

| 2 | 100 | DMF | 1260 |

Data adapted from research on "click-based" porous organic polymers. researchgate.net

The resulting polymers are characterized by the presence of 1,2,3-triazole linkages as network knots, which contribute to their rigidity and thermal stability. researchgate.net The inherent porosity of these materials makes them promising candidates for applications in gas storage and separation. nih.govresearchgate.net

Thiol-yne Reaction for Polymer Synthesis

Beyond CuAAC, the thiol-yne reaction offers another "click" pathway for utilizing this compound in polymer synthesis. This reaction, which involves the radical-mediated addition of a thiol to an alkyne, is advantageous due to its metal-free conditions, high yields, and simple purification.

Porous, three-dimensional tetraphenylmethane-based networks have been synthesized by crosslinking this compound with a tetrahedral thiol, tetrakis(4-mercaptophenyl)methane. The radical-mediated reaction is typically initiated by azobisisobutyronitrile (AIBN). The resulting hyper-crosslinked polymers are obtained in high yields (around 90%) and are insoluble in common organic solvents, indicating a high degree of crosslinking. Infrared spectroscopy of the resulting polymer confirms the high conversion, showing the near disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and thiol S-H stretch (around 2550 cm⁻¹) from the monomers. These materials exhibit significant thermal stability and possess BET surface areas up to 650 m²/g, making them suitable for various material applications.

Cobalt-Catalyzed Acetylene (B1199291) Trimerization

Information on the cobalt-catalyzed acetylene trimerization of this compound is not available in the reviewed scientific literature.

Post-Synthetic Modification Strategies

Specific examples of post-synthetic modification strategies applied to polymers derived directly from this compound were not found in the reviewed scientific literature.

Functionalization of Frameworks Derived from this compound

The tetrahedral and rigid structure of this compound makes it a valuable building block for the synthesis of porous organic polymers (POPs). The terminal alkyne groups are particularly amenable to a variety of chemical transformations, allowing for the functionalization of the resulting frameworks. One of the most effective methods for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". northwestern.eduntu.edu.sg This reaction allows for the direct incorporation of functional groups into the polymer network during its synthesis by reacting this compound with a complementary azide-functionalized monomer.

A key example of this strategy involves the synthesis of a "click-based" porous organic polymer by reacting this compound with tetrakis(4-azidophenyl)methane. northwestern.eduresearchgate.net This reaction forms robust 1,2,3-triazole linkages, which are aromatic and rigid, contributing to the permanent microporosity and high thermal and chemical stability of the resulting polymer. northwestern.eduresearchgate.net The reaction proceeds readily in dimethylformamide (DMF) and is nearly quantitative, indicating that the crosslinking is extensive with no soluble oligomers remaining. researchgate.net

The properties of the final functionalized framework are highly dependent on the reaction conditions, such as temperature and the purification procedure. Research has shown that synthesizing the polymer at a higher temperature (100 °C vs. 25 °C) results in a significantly higher surface area. researchgate.net Furthermore, the method used to isolate the polymer post-synthesis also influences its porous properties.

Detailed findings from the synthesis of this "click-based" POP, designated as C1-D1 , are presented in the table below, illustrating the impact of reaction temperature and workup procedures on the material's properties.

Table 1: Synthesis and Properties of a "Click-Based" Porous Organic Polymer (POP C1-D1) This table details the reaction conditions for the synthesis of a porous organic polymer from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound (C1) and tetrakis(4-azidophenyl)methane (D1), and the resulting properties of the material.

| Entry | Temperature (°C) | Workup Procedure | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Total Pore Volume (cm³/g at P/P₀=0.98) |

| 1a | 100 | Filtration over filter paper | 1260 | 0.50 | 0.81 |

| 1b | 100 | Centrifugation | 1360 | 0.54 | 0.82 |

| 2 | 25 | Filtration over filter paper | 440 | 0.18 | 0.28 |

Data sourced from research by Farha et al. northwestern.eduresearchgate.net

The data clearly indicate that both temperature and the method of isolation are critical parameters for optimizing the porosity of the framework. The higher temperature likely provides the necessary activation energy for more efficient crosslinking and network formation, leading to a more developed porous structure. The difference between filtration and centrifugation in the workup procedure suggests that physical handling can affect the final material properties, potentially by influencing the packing and aggregation of the polymer particles. researchgate.net The resulting POP C1-D1 is an amorphous solid that demonstrates high thermal stability and is resistant to degradation by dilute aqueous acids. researchgate.net

This approach highlights a powerful method for creating functionalized, high-surface-area materials by leveraging the reactivity of the alkyne groups on the this compound scaffold during the polymerization process itself.

Advanced Characterization and Computational Studies

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of tetrakis(4-ethynylphenyl)methane. Analysis reveals that the molecule possesses a tetrahedral geometry, with the four ethynylphenyl groups extending from a central quaternary carbon atom.

A key study successfully crystallized the compound and determined its structure, revealing that it crystallizes in the non-centrosymmetric tetragonal space group I4. This lack of an inversion center is a significant feature for materials intended for applications in nonlinear optics. The crystal packing is stabilized by a network of weak C–H···π intermolecular interactions, where the acidic acetylenic hydrogen atoms form hydrogen bonds with the π-electron clouds of the phenyl rings on adjacent molecules.

| Crystallographic Data for this compound | |

| Crystal System | Tetragonal |

| Space Group | I4 |

| a (Å) | 14.168(3) |

| c (Å) | 7.420(3) |

| Volume (ų) | 1489.6(8) |

| Z (Molecules per unit cell) | 2 |

Data sourced from Dalton Transactions, 2015, 44, 17856-17860.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for verifying the molecular structure of this compound and its polymeric derivatives.

Solution-State NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)

In solution, ¹H and ¹³C NMR spectra confirm the molecule's high symmetry and connectivity. The ¹H-NMR spectrum in deuterochloroform (CDCl₃) displays two distinct doublets for the aromatic protons, indicative of a para-substituted phenyl ring, and a sharp singlet for the four equivalent terminal alkyne protons. nih.gov The ¹³C-NMR spectrum provides further confirmation, showing characteristic signals for the central sp³-hybridized carbon, the two types of sp-hybridized alkyne carbons, and the four distinct aromatic carbons. nih.gov

| Solution-State NMR Data (CDCl₃) | Chemical Shift (δ, ppm) |

| ¹H-NMR | |

| Aromatic Protons | 7.48 (d), 7.23 (d) |

| Acetylenic Proton | 3.06 (s) |

| ¹³C-NMR | |

| Aromatic Carbons | 145.9, 132.2, 131.8, 122.0 |

| Acetylenic Carbons | 83.5, 77.9 |

| Central Quaternary Carbon | 65.0 |

Data sourced from Polymer Chemistry, 2017, 8, 5359-5363. nih.gov

Solid-State NMR (e.g., ¹³C NMR CP/MAS) for Polymeric Materials

For insoluble, cross-linked materials synthesized from this compound, solid-state NMR is indispensable. The ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) technique is particularly useful for characterizing the structure of these porous organic polymers (POPs). Studies on POPs created via Glaser coupling of this compound show broad signals in the solid-state ¹³C NMR spectrum that correspond to the aromatic and acetylenic carbons of the monomer unit. nih.gov The presence of these signals confirms that the tetrahedral monomer has been successfully incorporated into the extended, rigid polymer network. nih.gov

Mass Spectrometry (e.g., MALDI-TOF-MS) for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is used to confirm the molecular mass of this compound. This soft ionization technique is ideal for large organic molecules, as it minimizes fragmentation and allows for the clear observation of the molecular ion. In the characterization of this compound, MALDI-TOF analysis has shown a prominent peak corresponding to the protonated molecule ([M+H]⁺). A reported mass-to-charge ratio (m/z) of 485.18 successfully confirms the molecular weight of the compound, aligning with its chemical formula of C₃₇H₂₄ when considering the matrix molecule.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens for understanding the properties and potential interactions of materials derived from this compound at a molecular level.

Density Functional Theory (DFT) Simulations for Adsorption Sites and Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of complex systems. For materials like covalent organic frameworks (COFs) built from this compound derivatives, DFT simulations are employed to predict how guest molecules will interact with the porous framework. For example, in a study of a COF designed for iodine capture, DFT calculations were used to identify the most favorable adsorption sites. The simulations revealed that iodine molecules preferentially bind to the electron-rich regions of the ethynylphenyl groups within the COF's pores, providing a theoretical explanation for the material's high iodine uptake capacity. These computational insights are vital for the rational design of new materials for targeted adsorption and separation applications.

Semiempirical Methods (AM1, PM3) for Solid-State Systems

Semiempirical quantum mechanical methods, specifically Austin Model 1 (AM1) and Parameterized Model 3 (PM3), have been effectively utilized to model the solid-state system of this compound. acs.orgnih.govacs.orgnih.gov These methods offer a computationally efficient means to study large, infinitely periodic systems where weak intermolecular interactions are significant. acs.org The reliability of both AM1 and PM3 for modeling the specific types of interactions present in this crystal has been demonstrated. acs.orgnih.govnih.gov

In a comparative study, both methods provided reasonable values for the crystal lattice dimensions. However, calculations at the PM3 level of approximation were found to be in better agreement with experimental data, particularly for the b and c dimensions of the unit cell. acs.orgacs.org This suggests that the PM3 parameterization is particularly well-suited for describing the subtle forces, such as weak hydrogen bonds, that dictate the crystal structure of this compound. acs.orgresearchgate.net

| Method | Cell Dimension 'a' (Å) | Cell Dimension 'b' (Å) | Cell Dimension 'c' (Å) |

|---|---|---|---|

| AM1 (Calculated) | 15.7 | 14.8 | 14.8 |

| PM3 (Calculated) | 15.7 | 15.7 | 15.7 |

| Experimental | 15.7 | 15.7 | 15.7 |

Cyclic Periodic Wave Function (CPWF) Approach for Infinitely Periodic Systems

The theoretical investigation of this compound's solid state has been carried out using the Cyclic Periodic Wave Function (CPWF) approach. acs.orgnih.govacs.orgnih.gov This method is specifically designed for the quantum-mechanical study of infinitely periodic molecular solid-state systems. nih.govacs.org The CPWF approach was applied at the AM1 and PM3 semiempirical levels to model the crystal, which is stabilized by weak C–H···π interactions between its constituent molecules. acs.orgnih.govnih.gov

The application of the CPWF method provides a convenient and reliable tool for analyzing systems with very weak, yet structurally determinative, bonding interactions that repeat throughout a crystal lattice. acs.orgnih.govnih.gov By successfully replicating the known structure and interactions within the this compound crystal, these studies validate the CPWF approach as a powerful tool for solid-state computational chemistry. acs.orgacs.org

Analysis of Weak Interactions: C–H···π(C≡C) Hydrogen Bonding

The crystal structure of this compound is significantly influenced by a network of weak hydrogen bonds. acs.orgnih.gov Specifically, computational studies have focused on the C–H···π(C≡C) interactions. acs.orgacs.orgnih.gov This type of hydrogen bond occurs between the acidic hydrogen atom of a terminal ethynyl (B1212043) group (–C≡C–H) on one molecule and the electron-rich π-system of an ethynyl group on an adjacent molecule.

| Parameter | Value (kcal/mol) |

|---|---|

| Heat of Formation for the Solid | 277.6 |

| Total Interaction Energy | -12.8 |

| Net Interaction Energy per Hydrogen Bond | -1.6 |

Investigation of π···π Stacking Interactions

In addition to the well-defined C–H···π hydrogen bonds, π···π stacking interactions are another critical noncovalent force contributing to the supramolecular assembly of this compound in the solid state. These interactions occur between the aromatic phenyl rings of neighboring molecules.

The nature of π-π interactions is complex, arising from a combination of dispersion forces and electrostatics. nih.gov In many crystal structures involving aromatic rings, a "slip-stacked" arrangement is observed. This geometry is not a defect but a natural consequence of minimizing steric (Pauli) repulsion while maximizing attractive van der Waals forces. nih.gov While the primary literature on this compound focuses heavily on the C–H···π(C≡C) bonding, the π···π stacking of the phenyl groups is implicitly understood to play a fundamental role in the cohesion and thermodynamic stability of the crystal lattice. acs.orgnih.gov These stacking interactions help to organize the molecules into the observed columnar packing arrangements seen in related tetraphenylmethane (B1200815) structures. rsc.org

Functional Applications of Materials Derived from Tetrakis 4 Ethynylphenyl Methane

Gas Storage and Separation

The high porosity and large surface area of polymers derived from tetrakis(4-ethynylphenyl)methane and its analogues make them excellent candidates for gas storage and separation applications. The three-dimensional network structure creates a high density of micropores, which are favorable for trapping gas molecules.

Carbon Dioxide (CO2) Capture in Hyper-Crosslinked Polymers

Hyper-crosslinked polymers (HCPs) synthesized from tetrahedral monomers, such as derivatives of tetraphenylmethane (B1200815), have shown significant promise for carbon dioxide capture. rsc.org These materials possess high specific surface areas and a wealth of micropores that are effective in adsorbing CO2. For instance, 3D porous polymers synthesized from the polycondensation of tetrakis(4-aminophenyl)methane (B1314661) with other monomers have demonstrated notable CO2 adsorption capacities. One such polymer, M2, exhibited a CO2 adsorption capacity of 2.10 mmol/g at 273 K and 1 bar. nih.gov The high performance of these materials is attributed to their significant microporosity, which enhances the selectivity for CO2 over other gases like nitrogen. nih.gov The table below summarizes the CO2 adsorption properties of a representative porous organic polymer derived from a tetraphenylmethane analogue.

| Polymer | Monomers | BET Surface Area (m²/g) | CO2 Adsorption Capacity (mmol/g) at 273 K, 1 bar | CO2/N2 Selectivity |

| M2 | Tetrakis(4-aminophenyl)methane, Phenazine, p-Formaldehyde | 389 | 2.10 | 51 |

Acetylene (B1199291)/Ethylene (B1197577) (C2H2/C2H4) Separation Performance

The separation of acetylene (C2H2) from ethylene (C2H4) is a critical process in the chemical industry. Porous organic frameworks are being explored for this purpose due to their potential for selective gas adsorption. While specific data on C2H2/C2H4 separation using polymers derived directly from this compound is limited, the general class of microporous hydrogen-bonded organic frameworks has shown exceptional performance in the selective adsorptive separation of these two gases at ambient temperatures. This suggests that the unique pore environments created by frameworks built from tetrahedral precursors could be advantageous for this application.

Hydrogen Adsorption Properties in Porous Organic Polymers

Porous organic polymers are considered promising materials for hydrogen storage due to their low density and high porosity. mdpi.com The storage mechanism is primarily physisorption, where hydrogen molecules are adsorbed onto the surface of the porous material. mdpi.com Research into 3D porous polymers derived from tetrakis(4-aminophenyl)methane has shown their potential for hydrogen storage. For example, the M1 and M2 polymers exhibited hydrogen storage capacities of 0.6 wt% and 0.8 wt%, respectively, at 77 K and 1 bar. nih.gov The microporous nature of these materials plays a crucial role in their hydrogen uptake capabilities. nih.govmdpi.com

| Polymer | BET Surface Area (m²/g) | H2 Storage Capacity (wt%) at 77 K, 1 bar |

| M1 | 575 | 0.6 |

| M2 | 389 | 0.8 |

Catalysis

Metal-organic frameworks (MOFs) derived from tetrahedral ligands like this compound are of interest for their potential catalytic applications. berkeley.edu The well-defined porous structure and the ability to incorporate catalytically active metal centers make these materials promising candidates for heterogeneous catalysis. While specific catalytic data for materials derived from this compound are not widely reported, the broader class of MOFs based on tetraphenylmethane derivatives is recognized for its potential in this field. berkeley.edu The substitution of the central carbon atom with silicon in a related tetrahedral ligand has been shown to influence the structure of the resulting MOF, which could in turn affect its catalytic properties. rsc.org

Optoelectronic Devices and Sensor Applications

Materials derived from this compound have potential applications in optoelectronic devices and sensors due to their unique structural and electronic properties. The tetrahedral core can be functionalized to create materials with specific light-emitting or sensing capabilities. For example, a metal-organic framework synthesized from the related ligand 1,2,4,5-tetrakis(4-carboxyphenyl)ethylene has been shown to exhibit fluorescence. nih.gov The luminescence properties of these materials can be tuned by the choice of the metal center and the organic linker. While detailed studies on the optoelectronic and sensor applications of polymers derived from this compound are emerging, the inherent properties of this class of materials make them attractive for further investigation in areas such as fluorescent sensors and light-emitting diodes.

Bio-functionalization and Life Science Applications

The development of functional materials for life science applications, such as drug delivery and bioimaging, is a rapidly growing field of research. Porous organic nanoparticles, including those derived from tetraphenylmethane-based structures, are being explored for these applications due to their high surface area and the potential for surface functionalization. While specific examples of the bio-functionalization of materials derived from this compound are not yet widely available in the literature, the related field of chitosan-based nanoparticles demonstrates the potential of porous, biocompatible materials in medicine. mdpi.com These nanoparticles can be used as carriers for drugs and vaccines, and their properties can be tailored through chemical modification. mdpi.com The versatility of this compound as a building block suggests that its derivatives could be designed to have desirable properties for biomedical applications.

Q & A

Q. What are the standard synthetic routes for Tetrakis(4-ethynylphenyl)methane?

The most widely used method involves a multi-step synthesis starting from tetraphenylmethane. First, selective bromination at the para positions using bromine and iron filings yields tetra-(4-bromophenyl)methane. This intermediate undergoes a Sonogashira coupling reaction with trimethylsilyl (TMS)-protected acetylene, followed by deprotection to remove the TMS groups. This process achieves an overall yield of ~65% . Key considerations include maintaining anhydrous conditions during coupling and using palladium catalysts for efficient cross-coupling.

Q. Which characterization techniques are essential for confirming the structure of this compound-based polymers?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the absence of residual protecting groups (e.g., TMS) and monitor coupling efficiency .

- X-ray Diffraction (XRD) : To analyze crystallinity in frameworks like conjugated microporous polymers (CMPs) .

- Electron Paramagnetic Resonance (EPR) : For detecting radical species in functionalized CMPs (e.g., TEMPO-decorated polymers) .

- Scanning Electron Microscopy (SEM) : To assess morphology and pore uniformity .

Q. What are the primary applications of this compound in materials science?

The compound serves as a rigid, spherical building block for:

- Homogeneous Catalysis : As a support to reduce membrane fouling and improve retention in continuous-flow systems .

- Conjugated Microporous Polymers (CMPs) : For catalytic oxidation reactions (e.g., 5-hydroxymethylfurfural oxidation) when functionalized with radicals like TEMPO .

- Porous Organic Polymers (POPs) : As a scaffold for immobilizing copper catalysts in epoxidation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during Sonogashira coupling?

Critical optimizations include:

- Catalyst Selection : Use Pd(PPh₃)₂Cl₂/CuI systems for enhanced coupling efficiency .

- Solvent Purity : Ensure anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent side reactions.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Deprotection Strategy : Use tetrabutylammonium fluoride (TBAF) for mild and complete TMS removal .

Q. What strategies are effective in mitigating pore structure collapse in conjugated microporous polymers derived from this compound?

- Crosslinking Modulation : Introduce rigid co-monomers (e.g., 1,3,5-triethynylbenzene) to stabilize the framework .

- Post-Synthetic Annealing : Heat treatment under inert gas to enhance structural rigidity without degrading functional groups .

- Porogen Addition : Use templates like polystyrene beads during polymerization to maintain pore uniformity .

Q. How do variations in the crosslinking degree of POPs incorporating this compound affect their catalytic performance in epoxidation reactions?

Higher crosslinking degrees typically reduce active site accessibility but improve stability. To balance this:

- Controlled Ligand Density : Adjust the ratio of this compound to bipyridine co-monomers to optimize copper loading .

- Pore Size Tuning : Larger pores (>2 nm) facilitate substrate diffusion, critical for bulky olefins like styrene derivatives .

- Kinetic Studies : Monitor turnover frequency (TOF) and activation energy to correlate crosslinking with catalytic efficiency .

Q. How can contradictory data on the porosity of this compound-based frameworks be resolved?

- Standardized Characterization : Use Brunauer-Emmett-Teller (BET) analysis under identical conditions (e.g., N₂ at 77 K) .

- Sample Pretreatment : Degas samples at 150°C for 12 hours to remove adsorbed moisture or solvents .

- Comparative Studies : Cross-validate with small-angle X-ray scattering (SAXS) to resolve discrepancies between BET and experimental pore sizes .

Methodological Considerations

- Handling Air-Sensitive Intermediates : Store brominated precursors under argon and use Schlenk techniques during Sonogashira coupling .

- Purification of CMPs : Soxhlet extraction with methanol and acetone removes unreacted monomers while preserving radical functionalities .

- Catalyst Recycling in POPs : Centrifugation and washing with dichloromethane recover copper-loaded polymers without significant activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.